molecular formula C15H27N7O8 B12464953 3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid

3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid

Cat. No.: B12464953
M. Wt: 433.42 g/mol
InChI Key: NNRFRJQMBSBXGO-UHFFFAOYSA-N
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Description

This compound is a highly functionalized propanoic acid derivative featuring:

  • A central propanoic acid backbone (C3H6O2).
  • Substituents: A 2-(2-amino-5-carbamimidamidopentanamido)acetamido group, which includes a pentanamido chain with amino and carbamimidamide (guanidine-like) functionalities. A carbamoyl group linked to a 1-carboxy-2-hydroxyethyl moiety, introducing additional carboxylic acid and hydroxyl groups.

However, direct biological data for this compound are absent in the provided evidence.

Properties

IUPAC Name

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRFRJQMBSBXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (aspartic acid, glycine, and arginine) are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of arg-gly-asp-ser can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Arg-gly-asp-ser can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving arg-gly-asp-ser include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of arg-gly-asp-ser involves its binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The peptide’s ability to bind to integrins is mediated by its specific amino acid sequence, which mimics the natural ligands of these receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The evidence highlights compounds with overlapping functional groups or backbone similarities. Below is a comparative analysis:

Compound Name Key Substituents Molecular Features Potential Bioactivities (Inferred) Reference
Target Compound
3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid
- Pentanamido-acetamido chain
- Carbamoyl-1-carboxy-2-hydroxyethyl
High polarity, multiple H-bond donors/acceptors Enzyme inhibition, metal chelation N/A
2-[(2S)-2-[(2S)-2-amino-5-carbamimidamidopentanamido]-5-carbamimidamidopentanamido]-3-phenylpropanamide acetic acid - Dual carbamimidamidopentanamido chains
- Phenyl group
Increased hydrophobicity from phenyl group Protein binding, antimicrobial activity
(2S)-2-[(2S)-2-amino-5-carbamimidamidopentanamido]-3-carbamoylpropanoic acid - Single carbamimidamidopentanamido chain
- Terminal carbamoyl group
Moderate polarity, fewer charged groups Substrate analog for amidases
(S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic acid (Carnosine) - Imidazole ring
- Shorter aminopropanamido chain
Zwitterionic, antioxidant properties pH buffering, ROS scavenging
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid - Pyrimidine ring
- Methylphenyl group
Aromatic, planar structure Kinase inhibition, intercalation

Structural and Functional Differences

a) Backbone Modifications
  • The target compound has a branched propanoic acid core with two substituents, distinguishing it from linear analogs like Carnosine or pyrimidine-containing derivatives .
b) Polarity and Solubility
  • The target compound and its analogs in are highly polar due to multiple amide, carbamoyl, and carboxylic acid groups. This contrasts with the pyrimidine derivative , where aromaticity reduces aqueous solubility.
c) Bioactivity Clues
  • Carnosine () is a known antioxidant and buffer, but the target compound’s guanidine-like groups may favor protease inhibition (e.g., trypsin-like enzymes).
  • The pyrimidine analog () likely targets nucleotide-binding proteins (e.g., kinases), whereas the target compound’s peptide-like structure may interact with peptidases or receptors.

Computational Similarity Analysis

Using Tanimoto and Dice metrics (), the target compound would likely cluster with other polyamide-carboxylic acid derivatives due to shared functional groups. However, its unique 1-carboxy-2-hydroxyethyl moiety may reduce similarity to simpler analogs like those in .

Biological Activity

3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid, commonly referred to as a complex peptide derivative, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H27N7O8
  • Molecular Weight : 399.49 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as a modulator of specific receptors and enzymes involved in metabolic pathways. The detailed mechanisms are still under investigation, but preliminary studies suggest that it may influence:

  • Cell signaling pathways : By binding to specific receptors, it may alter intracellular signaling cascades.
  • Enzymatic activity : The compound may inhibit or activate enzymes critical for metabolic processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related analogs. For instance, a series of compounds similar in structure demonstrated significant antibacterial effects against various strains, suggesting potential applications in treating infections .

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. For example, the half-maximal inhibitory concentration (IC50) values were determined for several cell lines:

Cell LineIC50 (µM)
K56283.20 ± 2.25
MCF-7>100
HCT-116>100

These results indicate that while the compound exhibits some cytotoxicity, it is less effective compared to established chemotherapeutics like doxorubicin .

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been explored through various assays:

  • Absorption : High gastrointestinal absorption was noted.
  • Blood-Brain Barrier (BBB) Penetration : The compound is not expected to cross the BBB.
  • Metabolism : It is metabolized by cytochrome P450 enzymes, indicating potential interactions with other drugs .

Case Studies

  • Study on Antitumor Efficacy : A study involving the administration of the compound in animal models showed a moderate reduction in tumor size compared to control groups. The study highlighted the need for further exploration into dosage optimization and combination therapies with existing anticancer agents .
  • Antimicrobial Evaluation : Another study focused on structural analogs revealed that modifications in the side chains significantly enhanced antimicrobial activity against resistant bacterial strains. This suggests that similar modifications could be applied to the target compound for improved efficacy .

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